ACT001

Description

Properties

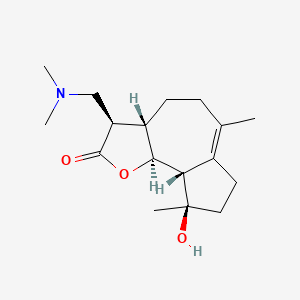

IUPAC Name |

(3R,3aS,9R,9aS,9bS)-3-[(dimethylamino)methyl]-9-hydroxy-6,9-dimethyl-3,3a,4,5,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO3/c1-10-5-6-12-13(9-18(3)4)16(19)21-15(12)14-11(10)7-8-17(14,2)20/h12-15,20H,5-9H2,1-4H3/t12-,13-,14-,15-,17+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBIJIIQXPRJSS-WNZSCWOMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCC(C2C3C(CC1)C(C(=O)O3)CN(C)C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2CC[C@@]([C@@H]2[C@@H]3[C@@H](CC1)[C@@H](C(=O)O3)CN(C)C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403357-81-2, 1403357-80-1 | |

| Record name | ACT-001 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1403357812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylaminomicheliolide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17111 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACT-001 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/580BNQ45EO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Multi-Faceted Mechanism of ACT001 in Glioblastoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Mechanisms of Action

ACT001 exerts its anti-tumor effects in glioblastoma through the modulation of several critical signaling pathways. The drug has been shown to directly bind to and inhibit multiple key proteins, leading to a cascade of downstream effects that culminate in cancer cell death and the suppression of tumor growth.

Inhibition of the NF-κB Signaling Pathway

A primary mechanism of this compound is its direct inhibition of the IκB kinase β (IKKβ).[1][2] By binding to IKKβ, this compound prevents its phosphorylation, which is a critical step in the activation of the NF-κB pathway.[1][2] This inhibition leads to the downregulation of NF-κB target genes, including manganese superoxide (B77818) dismutase (MnSOD), resulting in increased reactive oxygen species (ROS) production. The subsequent oxidative stress induces G2/M phase cell cycle arrest and apoptosis in glioblastoma cells.[2]

Targeting the STAT3 Signaling Pathway and Immune Modulation

This compound directly binds to Signal Transducer and Activator of Transcription 3 (STAT3) and inhibits its phosphorylation.[3][4] This is significant as phosphorylated STAT3 (p-STAT3) is a key transcriptional regulator of genes involved in cell proliferation, survival, and immunosuppression. A critical downstream target of p-STAT3 is the programmed death-ligand 1 (PD-L1). By inhibiting STAT3 phosphorylation, this compound reduces the expression of PD-L1 on glioblastoma cells, which may help to restore an anti-tumor immune response.[3][4][5]

Modulation of the PI3K/AKT Pathway

Disruption of the MDK/c-Myc Complex and Wnt/β-catenin Signaling

Recent studies have revealed that this compound can overcome temozolomide (B1682018) (TMZ) resistance in glioma by targeting the Midkine (MDK)/c-Myc protein complex.[11][12][13] this compound disrupts this interaction, leading to the ubiquitination and degradation of c-Myc.[11][12] Furthermore, this action also impacts the Wnt/β-catenin signaling pathway, contributing to the overall anti-tumor effect.[11][12]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies of this compound in glioblastoma.

Table 1: In Vitro Efficacy of this compound in Glioblastoma Cell Lines

| Cell Line | Assay | Endpoint | Value | Reference |

| U-118 MG | CCK-8 | IC50 | 18.7 ± 1.8 µM | [9] |

| SF-126 | CCK-8 | IC50 | 25.2 ± 7.5 µM | [9] |

| GSC 1123 | Cell Viability | IC50 | ~5 µM | |

| R39 | Cell Viability | IC50 | ~7 µM | |

| NHA (Normal Human Astrocytes) | Cell Viability | IC50 | >100 µM |

Table 2: In Vivo Efficacy of this compound in Glioblastoma Xenograft Models

| Model | Treatment | Outcome | Result | Reference |

| U-118 MG Xenograft | This compound | Tumor Growth Inhibition | Significant reduction in tumor volume | [1] |

| GL-261 Orthotopic | This compound (400 mg/kg/day) | Survival | Significant increase in median survival | [4] |

| GSC Orthotopic Xenograft | This compound | Survival | Significant prolongation of survival | [8] |

| SF126 & U118MG Xenograft (with TMZ) | This compound + TMZ | Tumor Growth | Synergistic inhibition of tumor growth | [12][14] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound's mechanism of action in glioblastoma.

Western Blot Analysis

This protocol is for the detection and quantification of specific proteins in glioblastoma cell lysates.

Detailed Steps:

-

Cell Lysis: Glioblastoma cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. The lysate is then centrifuged to pellet cell debris.[15]

-

Protein Quantification: The protein concentration of the supernatant is determined using a BCA protein assay kit.[16]

-

SDS-PAGE: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by size via electrophoresis.[15]

-

Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.[15]

-

Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., p-STAT3, IKKβ, PD-L1) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[16]

Quantitative Real-Time PCR (qRT-PCR)

This protocol is for quantifying the mRNA expression levels of target genes in glioblastoma cells.

Detailed Steps:

-

RNA Extraction: Total RNA is isolated from glioblastoma cells using a suitable kit (e.g., TRIzol or RNeasy kit).[17]

-

cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and primers (oligo(dT) or random hexamers).[18]

-

qPCR Reaction: The qPCR reaction is set up with the cDNA template, gene-specific primers, and a SYBR Green or TaqMan master mix.[18][19]

-

Data Analysis: The amplification data is analyzed to determine the cycle threshold (Ct) values. The relative expression of the target gene is calculated using the 2-ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH, ACTB).[20][21]

Flow Cytometry for Cell Cycle Analysis

This protocol is for analyzing the distribution of glioblastoma cells in different phases of the cell cycle.

Detailed Steps:

-

Cell Harvest and Fixation: Glioblastoma cells are harvested, washed with PBS, and fixed in cold 70% ethanol.[22][23]

-

Staining: The fixed cells are washed and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure specific DNA staining.[23]

-

Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.[24]

In Vivo Orthotopic Glioblastoma Xenograft Model

This protocol describes the establishment of an orthotopic glioblastoma model in mice to evaluate the in vivo efficacy of this compound.

Detailed Steps:

-

Cell Preparation: Human glioblastoma cells (e.g., U-118 MG, GL-261) are cultured, harvested, and resuspended in a suitable medium.[25][26]

-

Stereotactic Intracranial Injection: Anesthetized immunodeficient mice are placed in a stereotactic frame. A small burr hole is drilled in the skull, and a specific number of glioblastoma cells are injected into the brain parenchyma.[27][28]

-

Tumor Growth Monitoring: Tumor growth is monitored using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).[29]

-

Drug Administration: Once tumors are established, mice are treated with this compound (e.g., via oral gavage) or a vehicle control.[28]

-

Efficacy Evaluation: The therapeutic efficacy is assessed by measuring tumor volume and monitoring the survival of the mice.[14]

Conclusion

This compound demonstrates a robust and multi-faceted mechanism of action against glioblastoma. By concurrently targeting key oncogenic signaling pathways, including NF-κB, STAT3, and PI3K/AKT, and disrupting critical protein-protein interactions like the MDK/c-Myc complex, this compound effectively inhibits tumor cell growth, survival, and invasion. Furthermore, its ability to modulate the tumor immune microenvironment through the STAT3/PD-L1 axis highlights its potential for combination therapies. The comprehensive data and methodologies presented in this guide underscore the significant promise of this compound as a therapeutic agent for glioblastoma and provide a foundational resource for further research and development in this critical area.

References

- 1. This compound modulates the NF-κB/MnSOD/ROS axis by targeting IKKβ to inhibit glioblastoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound reduces the expression of PD-L1 by inhibiting the phosphorylation of STAT3 in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound reduces the expression of PD-L1 by inhibiting the phosphorylation of STAT3 in glioblastoma [thno.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a novel PAI-1 inhibitor, exerts synergistic effects in combination with cisplatin by inhibiting PI3K/AKT pathway in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Targeting of glioma stem-like cells with a parthenolide derivative this compound through inhibition of AEBP1/PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting of glioma stem-like cells with a parthenolide derivative this compound through inhibition of AEBP1/PI3K/AKT signaling [thno.org]

- 10. Targeting of glioma stem-like cells with a parthenolide derivative this compound through inhibition of AEBP1/PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting the MDK/c-Myc complex to overcome temozolomide resistance in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Targeting the MDK/c‐Myc complex to overcome temozolomide resistance in glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Glioblastoma entities express subtle differences in molecular composition and response to treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. stackscientific.nd.edu [stackscientific.nd.edu]

- 18. elearning.unite.it [elearning.unite.it]

- 19. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]

- 20. Validation of Housekeeping Genes for Gene Expression Analysis in Glioblastoma Using Quantitative Real-Time Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. nanocellect.com [nanocellect.com]

- 25. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]

- 27. Generation of glioblastoma patient-derived organoids and mouse brain orthotopic xenografts for drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Development of clinically relevant orthotopic xenograft mouse model of metastatic lung cancer and glioblastoma through surgical tumor tissues injection with trocar - PMC [pmc.ncbi.nlm.nih.gov]

ACT001 Signaling Pathway Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACT001, a novel small molecule drug, has demonstrated significant therapeutic potential in preclinical and clinical studies, particularly in the context of glioblastoma and other solid tumors. Its mechanism of action is centered on the targeted inhibition of key signaling pathways that are frequently dysregulated in cancer, leading to the suppression of tumor growth, proliferation, and survival. This technical guide provides an in-depth overview of the core signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.

Core Signaling Pathways Inhibited by this compound

This compound exerts its anti-cancer effects through the modulation of several critical intracellular signaling cascades. The primary pathways affected are the NF-κB, STAT3, and PI3K/AKT pathways. This compound has been shown to directly bind to and inhibit key kinases within these pathways, leading to a downstream cascade of events that culminates in cell cycle arrest and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting tumor progression. This compound directly targets the IκB kinase β (IKKβ), a key enzyme in the canonical NF-κB pathway.[1] By binding to IKKβ, this compound inhibits its phosphorylation, which in turn prevents the phosphorylation and subsequent degradation of IκBα.[1][2] This results in the sequestration of NF-κB dimers (p65/p50) in the cytoplasm, preventing their translocation to the nucleus and the transcription of pro-survival genes.[2][3] The inhibition of the NF-κB pathway by this compound also leads to the downregulation of manganese superoxide (B77818) dismutase (MnSOD), promoting the accumulation of reactive oxygen species (ROS) and inducing G2/M phase arrest and apoptosis.[1]

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell growth, differentiation, and apoptosis. Aberrant STAT3 activation is a hallmark of many human cancers. This compound has been shown to directly bind to STAT3 and inhibit its phosphorylation at Tyr705.[4] This inhibition prevents STAT3 dimerization, nuclear translocation, and its ability to act as a transcription factor. A significant consequence of STAT3 inhibition by this compound is the reduced expression of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein that helps tumors evade the immune system.[4][5][6][7]

PI3K/AKT Signaling Pathway

Quantitative Data

The following tables summarize the in vitro efficacy of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Glioblastoma Cell Lines

| Cell Line | 24h (µM) | 48h (µM) | 72h (µM) |

| U-118 MG | 40.3 ± 8.6 | 28.5 ± 5.1 | 18.7 ± 1.8 |

| U-251 | 55.7 ± 12.3 | 42.1 ± 9.7 | 30.2 ± 6.4 |

| SF-126 | 68.9 ± 15.2 | 45.8 ± 10.9 | 25.2 ± 7.5 |

| SHG-44 | 75.4 ± 18.9 | 58.3 ± 13.2 | 41.6 ± 11.5 |

Data from a study on the effects of this compound on glioblastoma cell growth.[10]

Table 2: IC50 Values of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

| Cell Line | IC50 (µM) |

| H1703 | 9.21 |

| H1975 | 14.42 |

Data from a study investigating the effects of this compound on NSCLC cells.[11]

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol describes the determination of cell viability upon treatment with this compound using the Cell Counting Kit-8 (CCK8).

-

Cell Seeding: Seed cells in 96-well plates at a density of 2.5 x 10³ cells per well and allow them to adhere for 24 hours.[4]

-

Treatment: Treat the cells with varying concentrations of this compound for 24, 48, 72, or 96 hours.[4]

-

Incubation with CCK8: Following treatment, add CCK8 solution to each well and incubate for 2 hours.[4]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate luminometer to determine cell viability.[4]

Western Blot Analysis

This protocol outlines the procedure for detecting protein expression levels following this compound treatment.

-

Protein Extraction: Collect total protein from cells using RIPA buffer containing a protease inhibitor cocktail.[12]

-

Protein Quantification: Determine the total protein concentration using a BCA Protein Assay Kit.[4][12]

-

SDS-PAGE: Resolve 30 µg of each protein sample by SDS-PAGE.[4][12]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[12]

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-STAT3, anti-STAT3, anti-PD-L1, anti-p-IKKβ, anti-IKKβ, anti-β-Actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

This compound-Biotin Pull-Down Assay

This protocol is used to identify proteins that directly bind to this compound.

-

Cell Lysis: Lyse cells and collect the supernatant containing the total protein.[4]

-

Incubation with Probe: Incubate the protein lysate with 100 µmol/L of this compound-biotin or a negative control probe (this compound-S-biotin) overnight at 4°C.[4]

-

Bead Incubation: Add streptavidin beads to the samples and incubate to capture the biotin-labeled protein complexes.[4]

-

Elution and Analysis: Elute the bound proteins from the beads, separate them by SDS-PAGE, and identify them by silver staining or western blot.[4]

Visualizations

Signaling Pathway Diagrams

Caption: this compound inhibits the NF-κB signaling pathway by targeting IKKβ.

Caption: this compound inhibits the STAT3 signaling pathway, leading to reduced PD-L1 expression.

Experimental Workflow Diagram

Caption: A generalized workflow for preclinical evaluation of this compound.

References

- 1. This compound modulates the NF-κB/MnSOD/ROS axis by targeting IKKβ to inhibit glioblastoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer Effects of this compound via NF-κB Suppression in Murine Triple-Negative Breast Cancer Cell Line 4T1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. This compound reduces the expression of PD-L1 by inhibiting the phosphorylation of STAT3 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. This compound, a novel PAI-1 inhibitor, exerts synergistic effects in combination with cisplatin by inhibiting PI3K/AKT pathway in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound inhibits the proliferation of non‐small cell lung cancer cells by upregulating NKTR expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound, a novel PAI-1 inhibitor, exerts synergistic effects in combination with cisplatin by inhibiting PI3K/AKT pathway in glioma - PMC [pmc.ncbi.nlm.nih.gov]

ACT001: A Multi-Targeted Agent in Non-Small Cell Lung Cancer

An In-depth Technical Guide on the Molecular Targets and Mechanisms of Action

This technical guide provides a comprehensive overview of the molecular targets and mechanisms of action of ACT001, a novel small-molecule inhibitor, in the context of non-small cell lung cancer (NSCLC). The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the preclinical evidence supporting its therapeutic potential. The information is presented through in-depth textual explanations, structured data tables for quantitative comparison, detailed experimental protocols, and visual diagrams of key signaling pathways.

Introduction

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. While targeted therapies and immunotherapies have improved patient outcomes, challenges such as drug resistance and low immune response persist. This compound, a derivative of the natural compound parthenolide, has emerged as a promising therapeutic candidate with a multi-targeted approach, demonstrating both direct cytotoxic effects on tumor cells and immunomodulatory activities.[1][2] This guide delves into the core mechanisms through which this compound exerts its anti-tumor effects in NSCLC.

Molecular Targets and Mechanisms of Action

Preclinical studies have elucidated several key molecular targets and signaling pathways modulated by this compound in NSCLC. The compound exhibits a dual effect by directly inhibiting cancer cell proliferation and survival, and by modulating the tumor microenvironment to enhance anti-tumor immunity.[2]

Direct Anti-Tumor Effects: Targeting Cell Proliferation and Survival

This compound has been shown to directly impede the growth and survival of NSCLC cells through the modulation of critical cell cycle and survival pathways.

One of the key mechanisms identified is the upregulation of the Natural Killer Cell Triggering Receptor (NKTR).[3][4] Increased NKTR expression leads to the inhibition of AKT phosphorylation. The AKT signaling pathway is a central regulator of cell survival, proliferation, and growth. By inhibiting AKT phosphorylation, this compound effectively induces a G1/S phase cell cycle arrest, thereby halting the proliferation of NSCLC cells.[3][4]

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer and plays a pivotal role in cell proliferation, survival, and differentiation. This compound has been shown to directly bind to STAT3, inhibiting its phosphorylation.[1][2][5] This suppression of STAT3 activity contributes to the anti-proliferative effects of this compound. The compound is also known to target the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[6][7][8]

Immunomodulatory Effects: Enhancing Anti-Tumor Immunity

Beyond its direct cytotoxic effects, this compound modulates the tumor microenvironment to favor an anti-tumor immune response.

Programmed death-ligand 1 (PD-L1) is a critical immune checkpoint protein that, when expressed on tumor cells, can suppress the adaptive immune response by binding to its receptor PD-1 on T cells. This compound has been found to reduce the expression of PD-L1 on NSCLC cells.[1][2] Mechanistically, this compound binds to both STAT1 and STAT3, inhibiting their phosphorylation.[1][2][5] Since STAT1 and STAT3 are key transcriptional regulators of the PD-L1 gene (CD274), their inhibition leads to decreased PD-L1 expression. This, in turn, can enhance the cytotoxic activity of T cells against tumor cells.[2]

By downregulating PD-L1, this compound can reinvigorate the anti-tumor immune response. In co-culture systems, this compound has been shown to enhance the release of granzyme B in CD3+ T cells, a key mediator of T-cell-induced apoptosis in target cancer cells.[1][2][5] This suggests that this compound can render NSCLC cells more susceptible to T-cell-mediated killing.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound in NSCLC cell lines.

Table 1: In Vitro Cytotoxicity of this compound in NSCLC Cell Lines

| Cell Line | IC50 (μM) after 72h |

| H1703 | 9.21[4] |

| H1975 | 14.42[4] |

| Other NSCLC cell lines | 50 - 100[4] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of this compound in NSCLC.

Cell Culture and Reagents

NSCLC cell lines (e.g., H1703, H1975, H1299) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. This compound was dissolved in a suitable solvent like DMSO for in vitro experiments.

Cell Proliferation and Viability Assays

-

MTT Assay: To determine the half-maximal inhibitory concentration (IC50), NSCLC cells were seeded in 96-well plates and treated with increasing concentrations of this compound for a specified duration (e.g., 72 hours). Cell viability was assessed by adding MTT solution, followed by solubilization of the formazan (B1609692) crystals and measurement of absorbance at a specific wavelength.[3][4]

-

Colony Formation Assay: Cells were seeded at a low density in 6-well plates and treated with various concentrations of this compound. After a period of incubation to allow for colony formation, the colonies were fixed, stained with crystal violet, and counted.[1]

-

EdU Incorporation Assay: Cell proliferation was measured by detecting the incorporation of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) into newly synthesized DNA, often visualized by fluorescence microscopy.[1]

Cell Cycle Analysis

NSCLC cells were treated with this compound, harvested, and fixed in ethanol. The cells were then stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[3][4]

Gene and Protein Expression Analysis

-

RNA Sequencing (RNA-seq): To identify differentially expressed genes upon this compound treatment, total RNA was extracted from treated and untreated NSCLC cells, followed by library preparation and high-throughput sequencing.[3][4]

-

Quantitative Real-Time PCR (qRT-PCR): To validate the expression of specific genes, total RNA was reverse-transcribed into cDNA, and qPCR was performed using gene-specific primers.[1]

-

Western Blotting: The expression levels of specific proteins (e.g., NKTR, p-AKT, AKT, p-STAT1, STAT1, p-STAT3, STAT3, PD-L1, Cyclin D1, CDK6) were determined by separating protein lysates via SDS-PAGE, transferring them to a membrane, and probing with specific primary and secondary antibodies.[1][3][4]

-

Flow Cytometry: To analyze the surface expression of proteins like PD-L1, cells were stained with fluorescently labeled antibodies and analyzed using a flow cytometer.[1]

In Vivo Tumor Xenograft Models

To evaluate the in vivo efficacy of this compound, NSCLC cells were subcutaneously injected into immunodeficient mice. Once tumors were established, mice were treated with this compound or a vehicle control. Tumor growth was monitored over time, and at the end of the study, tumors were excised and analyzed.[3][4]

Protein-Ligand Interaction Assays

-

Pull-down Assay coupled with Mass Spectrometry: To identify the direct binding partners of this compound, cell lysates were incubated with this compound-conjugated beads. The bound proteins were then eluted and identified by mass spectrometry.[1][2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its preclinical evaluation.

Caption: this compound upregulates NKTR, leading to the inhibition of AKT phosphorylation and subsequent G1/S cell cycle arrest in NSCLC cells.

Caption: this compound inhibits STAT1/STAT3 phosphorylation, reducing PD-L1 expression and enhancing T-cell mediated anti-tumor immunity.

Caption: A generalized workflow for the preclinical evaluation of this compound in non-small cell lung cancer.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for non-small cell lung cancer through its multi-faceted mechanism of action. By directly inhibiting key cancer cell proliferation and survival pathways, such as the AKT and STAT3 signaling cascades, and by modulating the immune microenvironment through the downregulation of PD-L1, this compound presents a dual-pronged attack on NSCLC.[2] The preclinical data strongly support its further clinical development as both a monotherapy and potentially in combination with other anti-cancer agents.[4] Ongoing and future clinical trials will be crucial in determining the clinical utility of this compound in the treatment of NSCLC.[6][7]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Inhibits Tumor Progression and Modulates Immune Responses in Non‐Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits the proliferation of non-small cell lung cancer cells by upregulating NKTR expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound inhibits the proliferation of non‐small cell lung cancer cells by upregulating NKTR expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Inhibits Tumor Progression and Modulates Immune Responses in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. Accendatech's Phase 3 Trial of this compound, an Oral Compound with Novel MoA, Begins Enrolling Patients with Small Cell Lung Cancer with Brain Metastasis in a Highly Competitive Research Field [businesswire.com]

- 8. ascopubs.org [ascopubs.org]

ACT001: A Targeted Inhibitor of the NF-kappaB Signaling Cascade

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

ACT001 is a novel, orally available small molecule, derived from the natural compound parthenolide, that has demonstrated significant anti-inflammatory and anti-tumor properties.[1][2] A primary mechanism of its action is the direct inhibition of the Nuclear Factor-kappaB (NF-κB) signaling cascade, a critical pathway implicated in inflammation, cell survival, proliferation, and immunity.[3] this compound covalently binds to and inhibits the IκB kinase β (IKKβ) subunit, preventing the phosphorylation and subsequent degradation of the IκBα inhibitor.[3][4] This action effectively traps NF-κB in the cytoplasm, blocking its translocation to the nucleus and the transcription of its target genes. This guide provides a comprehensive overview of this compound's mechanism of action, quantitative efficacy data, and detailed protocols for key experimental validations.

The NF-kappaB Signaling Pathway

The NF-κB family of transcription factors are pivotal regulators of cellular responses to stimuli such as cytokines, stress, and pathogens.[5][6] In most unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by a family of inhibitor proteins, the most prominent being IκBα.[7] The canonical NF-κB pathway, the most common route for its activation, is initiated by signals from receptors like the tumor necrosis factor receptor (TNFR) or Toll-like receptors (TLRs).[6][8] This activation leads to the recruitment and activation of the IκB kinase (IKK) complex, which is composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator).[7][8] IKKβ then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome.[7] The degradation of IκBα unmasks a nuclear localization sequence on the NF-κB dimer (most commonly p50/p65), allowing it to translocate into the nucleus, bind to specific DNA sequences (κB sites), and initiate the transcription of a wide array of pro-inflammatory and pro-survival genes.[5][9]

This compound Mechanism of Action: IKKβ Inhibition

This compound exerts its inhibitory effect on the NF-κB pathway by directly and covalently targeting the IKKβ kinase subunit.[3][4] This interaction prevents the phosphorylation of IKKβ itself, a key step in its activation, and subsequently blocks its ability to phosphorylate IκBα.[3][4] By maintaining IκBα in its unphosphorylated, stable state, this compound ensures the NF-κB p50/p65 dimer remains sequestered in the cytoplasm, thereby preventing the expression of downstream target genes.[2][3] This targeted inhibition leads to several key anti-cancer effects, including the induction of reactive oxygen species (ROS), cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[3][4]

Quantitative Data Presentation

The efficacy of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Result | Citation(s) |

|---|---|---|---|---|---|

| H1703 | Non-Small Cell Lung Cancer | MTT | IC50 | 9.21 µM | [10] |

| H1975 | Non-Small Cell Lung Cancer | MTT | IC50 | 14.42 µM | [10] |

| 4T1 | Triple-Negative Breast Cancer | CCK-8 | Viability | Significant decrease at 20-80 µM | [2] |

| U-118 MG | Glioblastoma | CCK-8 | Proliferation | Significant suppression |[3] |

Table 2: In Vivo Efficacy of this compound in Murine Tumor Models

| Model | Cancer Type | Treatment | Outcome | Citation(s) |

|---|---|---|---|---|

| U-118 MG Xenograft | Glioblastoma | 400 mg/kg this compound (oral) | Significant tumor growth suppression | [3][11] |

| GL-261-luciferase | Glioblastoma | 400 mg/kg this compound (oral) | Significant reduction in luciferase intensity | [3] |

| 4T1 Tumor-bearing | Triple-Negative Breast Cancer | 100 mg/kg this compound | Significant tumor growth suppression | [2] |

| DIPG Orthotopic | Diffuse Intrinsic Pontine Glioma | this compound | Extended survival by 33% |[12] |

Table 3: this compound Phase 1 Clinical Trial Data in Recurrent Malignant Gliomas

| Parameter | Details | Citation(s) |

|---|---|---|

| Patient Population | Recurrent Glioblastoma (GBM) and other advanced solid tumors | [13][14] |

| Dosing Regimen | 100, 200, 400, 600, 900, 1200 mg BID (oral) | [13] |

| Pharmacokinetics | Plasma half-life: ~3-4 hours; No accumulation observed | [13][14] |

| Tolerability | Well-tolerated with no dose-limiting toxicities observed | [13][14] |

| Preliminary Efficacy | 1 Complete Remission (GBM, ongoing at 27 months), 3 Stable Disease (≥ 6 months) |[13] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction between this compound and the NF-κB signaling pathway.

In Vitro IKKβ Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies IKKβ kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.

-

Reagent Preparation :

-

1x Kinase Assay Buffer : Prepare from a 5x stock (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[1][13]

-

ATP Solution : Dilute ATP to the desired final concentration (e.g., 10-25 µM) in 1x Kinase Assay Buffer.[15]

-

Substrate Solution : Reconstitute a specific IKKβ substrate (e.g., IKKtide peptide) in ultrapure water and dilute to the desired final concentration (e.g., 10-15 µM) in 1x Kinase Assay Buffer.[1][15]

-

IKKβ Enzyme : Thaw recombinant human IKKβ on ice and dilute to the working concentration (e.g., 10 ng/µl) in 1x Kinase Assay Buffer immediately before use.[1]

-

This compound Dilutions : Prepare a 10-fold serial dilution of this compound in 1x Kinase Assay Buffer containing a constant percentage of DMSO (not to exceed 1% in the final reaction).[1]

-

-

Assay Procedure :

-

Add 2.5 µL of each this compound dilution (or vehicle control) to wells of a 384-well plate.[1]

-

Prepare a Master Mix containing ATP and substrate. Add 12.5 µL of this Master Mix to each well.[1]

-

Initiate the reaction by adding 10 µL of diluted IKKβ enzyme to all wells except the "blank" control. Add 10 µL of 1x Kinase Assay Buffer to the blank wells.[1]

-

-

Detection :

-

Stop the kinase reaction and deplete unconsumed ATP by adding 25 µL of ADP-Glo™ Reagent to each well.[1]

-

Incubate at room temperature for 40-45 minutes.[1]

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP, which generates a luminescent signal via luciferase.[1]

-

Incubate at room temperature for another 30-45 minutes in the dark.[1]

-

Measure luminescence using a plate reader. Subtract the "blank" reading from all other values and calculate the percent inhibition for each this compound concentration to determine the IC50 value.

-

Western Blot for NF-κB Activation (p-p65 and IκBα)

This method assesses NF-κB activation by measuring the phosphorylation of the p65 subunit and the degradation of the IκBα inhibitor.

-

Cell Lysis and Protein Quantification :

-

Culture cells (e.g., U-118 MG) and treat with this compound for a specified time, followed by stimulation with an NF-κB activator (e.g., TNFα, 10 ng/ml).

-

Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[16]

-

Optional for translocation: Use a nuclear/cytoplasmic fractionation kit to separate fractions before lysis.[9][16]

-

Centrifuge lysates at 14,000 x g for 15 min at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Protein Transfer :

-

Immunoblotting :

-

Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[6]

-

Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:

-

Rabbit anti-phospho-NF-κB p65 (Ser536)

-

Rabbit anti-IκBα

-

Mouse anti-β-actin or anti-Lamin B1 (loading control)

-

-

Wash the membrane three times for 10 minutes each with TBST.[6]

-

Incubate with HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[6]

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Detection :

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[6]

-

Visualize protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software.

-

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of viability.

-

Cell Plating : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[7]

-

Treatment : Treat cells with serial dilutions of this compound (e.g., 0-100 µM) and incubate for 24-72 hours.

-

MTT Incubation :

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

-

Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

-

Solubilization and Measurement :

-

Carefully aspirate the media.

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO, or 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[17]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the vehicle-treated control.

-

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.

-

Sample Preparation :

-

Culture and treat cells with this compound as desired.

-

Harvest cells (including floating cells) and wash with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate for at least 30 minutes on ice or at -20°C.[18]

-

-

Staining :

-

Data Acquisition and Analysis :

-

Analyze the samples on a flow cytometer, acquiring at least 10,000-20,000 events per sample.[18]

-

Use analysis software (e.g., FlowJo, ModFit LT) to gate on single cells and generate a histogram of PI fluorescence intensity.[18]

-

Quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases of the cell cycle.[10]

-

Apoptosis Detection in Tissue (TUNEL Assay)

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Tissue Preparation :

-

Deparaffinize formalin-fixed, paraffin-embedded tumor sections by washing in xylene, followed by rehydration through a graded ethanol series (100%, 95%, 70%) to water.[12]

-

-

Permeabilization :

-

TUNEL Reaction :

-

Prepare the TUNEL reaction mixture by combining the enzyme (Terminal deoxynucleotidyl Transferase, TdT) and the label solution (e.g., Biotin-dUTP) according to the kit manufacturer's instructions.[12]

-

Apply the reaction mixture to the tissue sections, cover, and incubate in a humidified chamber for 60 minutes at 37°C, protected from light.[12]

-

-

Detection and Visualization :

-

Stop the reaction and wash the slides.

-

If using a biotin-based label, incubate with a streptavidin-HRP conjugate for 30 minutes.

-

Wash again, then apply a chromogen substrate like DAB (3,3'-Diaminobenzidine), which will produce a dark brown stain in positive nuclei.[12]

-

Counterstain with hematoxylin (B73222) to visualize all cell nuclei.

-

Dehydrate the slides, clear with xylene, and mount with a coverslip. Visualize under a light microscope.[19]

-

Conclusion

This compound is a promising therapeutic agent that functions as a potent and direct inhibitor of the canonical NF-κB signaling pathway. By targeting IKKβ, it prevents the nuclear translocation of NF-κB and the subsequent transcription of genes critical for tumor cell survival and proliferation. The robust preclinical data, supported by the detailed experimental methodologies outlined in this guide, provide a strong rationale for its continued investigation in clinical trials for various cancers and inflammatory diseases.[2][3][4][19] The multi-faceted approach to its validation, from biochemical assays to in vivo tumor models, establishes a clear mechanism of action and demonstrates significant therapeutic potential.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. m.youtube.com [m.youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]

- 5. licorbio.com [licorbio.com]

- 6. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Flow cytometry protocol for cell death analysis in glioblastoma organoids: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ichorlifesciences.com [ichorlifesciences.com]

- 12. genscript.com [genscript.com]

- 13. promega.com [promega.com]

- 14. Flow cytometry protocol for cell death analysis in glioblastoma organoids: A technical note - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bellbrooklabs.com [bellbrooklabs.com]

- 16. benchchem.com [benchchem.com]

- 17. broadpharm.com [broadpharm.com]

- 18. Glioblastoma entities express subtle differences in molecular composition and response to treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

ACT001 as a PAI-1 Inhibitor in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Quantitative Analysis of ACT001's Preclinical Efficacy

The following tables summarize the key quantitative data from preclinical studies of this compound, providing insights into its potency and efficacy in various models.

Table 1: In Vitro Efficacy of this compound in Glioma Cell Lines

| Cell Line | Type | IC50 (µM) at 72h | Reference |

| U-118 MG | Glioblastoma | 18.7 ± 1.8 | [4] |

| U-251 | Glioblastoma | Not specified | [4] |

| SF-126 | Glioblastoma | 25.2 ± 7.5 | [4] |

| SHG-44 | Glioma | Not specified | [4] |

| C6 | Glioma | 27 | [1] |

| U87 | Glioblastoma | 21 | [1] |

| GSC 1123 | Patient-derived Glioma Stem-like Cell | < 10 | [1] |

| R39 | Patient-derived Glioma Stem-like Cell | < 10 | [1] |

Table 2: In Vivo Efficacy of this compound in Glioma Xenograft Models

| Animal Model | Tumor Model | Treatment | Tumor Inhibition Rate | Reference |

| Nude Balb/C Mice | U118 Xenograft | This compound (200 mg/kg, oral, daily) + Cisplatin (B142131) (2.5 mg/kg, i.p., every 3 days) | Synergistic reduction in tumor size and weight | [2] |

| Nude Balb/C Mice | U118 Xenograft | This compound + Temozolomide (TMZ) | 92.07% | [3] |

| Nude Balb/C Mice | U118 Xenograft | This compound (monotherapy) | 76.59% | [3] |

| Nude Balb/C Mice | U118 Xenograft | TMZ (monotherapy) | 63.74% | [3] |

| Nude Mice | H1703 NSCLC Xenograft | This compound (200 mg/kg, daily) | Significantly smaller tumor volume vs. saline | [8] |

| Orthotopic DIPG model | DIPG Neurospheres | This compound | 33% extension in survival | [9] |

Table 3: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

| Parameter | Value | Route of Administration | Reference |

| Absolute Bioavailability | 50.82% | Oral | [3] |

| Tissue Distribution | Wide, crosses the blood-brain barrier | Oral | [3] |

| Total Cumulative Excretion (Urine) | 3.42% | Not specified | [3] |

| Total Cumulative Excretion (Feces) | 0.05% | Not specified | [3] |

| Total Cumulative Excretion (Bile) | 0.012% | Not specified | [3] |

| Half-life (in humans) | 4 hours | Not specified | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections describe the key experimental protocols used to evaluate this compound.

In Vitro Cell Viability and Proliferation Assays

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

-

Cell Lines: Human glioma cell lines (e.g., U-118 MG, U-251, SF-126, SHG-44) and patient-derived glioma stem-like cells (GSCs).[1][4]

-

Protocol:

-

Cells are seeded in 96-well microplates at a density of approximately 6,000 cells per well and cultured for 24 hours.[1]

-

This compound is dissolved in a suitable solvent (e.g., double-distilled H2O) and added to the cell cultures at a range of concentrations (e.g., 0.1 to 100 µM).[1]

-

Cells are incubated with this compound for various time points (e.g., 24, 48, 72 hours).[4]

-

Cell viability is assessed using a colorimetric assay such as the WST-1 assay or MTT assay.[1] The absorbance is measured using a microplate reader.

-

IC50 values are calculated by fitting the concentration-response data to a nonlinear regression curve using software like GraphPad Prism.[1]

-

Glioma Xenograft Mouse Model

-

Objective: To evaluate the in vivo anti-tumor efficacy of this compound, alone or in combination with other chemotherapeutic agents.

-

Protocol:

-

Human glioma cells (e.g., U118) are cultured and then subcutaneously injected into the flanks of the mice.

-

Tumor growth is monitored regularly. When tumors reach a specified volume, the mice are randomized into treatment groups.

-

Treatment is administered as follows:

-

Tumor size and body weight are measured throughout the study.

-

At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis such as immunohistochemistry.

-

Pharmacokinetic Studies in Rats

-

Objective: To determine the pharmacokinetic profile of this compound.

-

Animal Model: Sprague-Dawley rats.[3]

-

Protocol:

-

This compound is administered to rats, typically via both intravenous (for reference) and oral routes to determine absolute bioavailability.

-

Blood samples are collected at various time points after administration.

-

Plasma concentrations of this compound and its metabolites are quantified using a validated analytical method such as UPLC/ESI-QTOF-MS.[3]

-

Pharmacokinetic parameters including Cmax, Tmax, AUC, half-life, and clearance are calculated from the plasma concentration-time data.

-

For tissue distribution studies, animals are euthanized at different time points, and various tissues (including the brain) are collected to measure drug concentrations.[3]

-

Excretion is studied by collecting urine, feces, and bile over a specified period to determine the cumulative amount of excreted drug.[3]

-

Fibroblast Activity Assay in Idiopathic Pulmonary Fibrosis (IPF)

-

Objective: To assess the effect of this compound on the activity of primary lung fibroblasts from IPF patients.

-

Cells: Primary lung fibroblasts derived from IPF patients and non-diseased controls.[12]

-

Protocol:

-

Fibroblasts are treated with a range of concentrations of this compound (e.g., 0-10 µM).[12]

-

The effects on fibroblast viability, proliferation, fibroblast-to-myofibroblast transition (e.g., by measuring α-SMA expression), and extracellular matrix production (e.g., fibronectin expression) are quantified.[12]

-

The release of pro-inflammatory cytokines such as IL-6 and IL-8 is measured in the cell culture supernatant using methods like ELISA.[12]

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of this compound's preclinical profile.

Mechanism of Action: PAI-1 and NF-κB Signaling

Experimental Workflow: In Vivo Xenograft Study

The following diagram illustrates the typical workflow for assessing the efficacy of this compound in a preclinical xenograft model.

Caption: Standardized workflow for evaluating this compound's anti-tumor efficacy in vivo.

Logical Relationship: this compound's Therapeutic Potential

Caption: Logical flow from this compound's mechanisms to its observed and potential therapeutic effects.

Discussion and Future Directions

References

- 1. Targeting of glioma stem-like cells with a parthenolide derivative this compound through inhibition of AEBP1/PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel PAI-1 inhibitor, exerts synergistic effects in combination with cisplatin by inhibiting PI3K/AKT pathway in glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics, tissue distribution and excretion of this compound in Sprague-Dawley rats and metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Safety and efficacy study of this compound in IPF and fILD patients - Milan 2023 - ERS Respiratory Channel [channel.ersnet.org]

- 6. researchgate.net [researchgate.net]

- 7. scientificarchives.com [scientificarchives.com]

- 8. This compound inhibits the proliferation of non‐small cell lung cancer cells by upregulating NKTR expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HGG-14. This compound – A PROMISING THERAPEUTIC FOR DIFFUSE INTRINSIC PONTINE GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of NF-κB by this compound reduces fibroblast activity in idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A long-acting PAI-1 inhibitor reduces thrombus formation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Immunomodulatory Effects of ACT001

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACT001 is a novel, orally available small-molecule drug derived from the natural compound parthenolide. It has demonstrated significant potential in oncology, particularly due to its ability to cross the blood-brain barrier, making it a promising candidate for brain tumors such as glioblastoma (GBM).[1][2] Beyond its direct anti-tumor activities, this compound exhibits a range of immunomodulatory effects that are critical to its therapeutic potential. This technical guide provides a comprehensive overview of the mechanisms by which this compound modulates the immune system, with a focus on its impact on key signaling pathways, immune cell function, and the tumor microenvironment.

Core Immunomodulatory Mechanisms of this compound

This compound exerts its immunomodulatory effects through several key mechanisms, primarily centered on the inhibition of critical signaling pathways that govern immune responses. These include the STAT1/STAT3 and NF-κB pathways.

Inhibition of STAT1 and STAT3 Signaling

A primary mechanism of this compound's immunomodulatory action is its ability to directly bind to and inhibit the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) and 3 (STAT3).[3][4][5] Persistent activation of STAT3 is a hallmark of many cancers and is associated with immunosuppression.[4]

By inhibiting STAT1 and STAT3 phosphorylation, this compound instigates a cascade of downstream effects:

-

Enhanced T-Cell Cytotoxicity: The reduction in PD-L1 expression, coupled with other potential mechanisms, leads to enhanced T-cell activation and cytotoxicity against tumor cells.[3][5] This is evidenced by increased granzyme B release in CD3+ T cells when co-cultured with this compound-treated tumor cells.[3][5]

-

Modulation of Macrophage Polarization: this compound has been shown to decrease the expression of M2 macrophage markers such as CD163 and CD206, while increasing the expression of the anti-tumor immune marker iNOS.[4] This suggests a shift from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype within the tumor microenvironment.[3][8]

Inhibition of the NF-κB Signaling Pathway

Interaction with TLR4 Co-receptor MD2

Recent studies have identified this compound as a Toll-like receptor 4 (TLR4) antagonist.[10] It directly binds to the TLR4 co-receptor MD2, inhibiting the formation of the TLR4/MD2/MyD88 complex.[10] This action suppresses TLR4 signaling, which is involved in innate immunity and inflammation, and can have implications for neuroinflammation.[10]

Quantitative Data on the Immunomodulatory Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies investigating the immunomodulatory effects of this compound.

Table 1: Effect of this compound on Immune Checkpoint and T-Cell Activation Markers

| Parameter | Cell Line/Model | Treatment Concentration/Dose | Result | Reference |

| PD-L1 mRNA Expression | Glioma cells | Varies | Decreased | [2] |

| p-STAT3 (Tyr705) Protein Level | Glioma cells | Varies | Decreased | [2] |

| PD-L1 Protein Level | Glioma cells | Varies | Decreased | [2] |

| Granzyme B Release | CD3+ T cells co-cultured with NSCLC cells | Varies | Increased | [3][5] |

| PD-1/PD-L1 Expression | PCNSL cells | Varies | Significantly inhibited | [7] |

Table 2: Effect of this compound on Macrophage Polarization Markers

| Parameter | Model | Treatment | Result | Reference |

| CD206 Expression | GL261 glioma tissue | This compound in vivo | Decreased | [4] |

| CD163 Expression | GL261 glioma tissue | This compound in vivo | Decreased | [4] |

| iNOS Expression | GL261 glioma tissue | This compound in vivo | Increased | [4] |

| IFNγ Expression | GL261 glioma tissue | This compound in vivo | Increased | [4] |

| M2 Macrophage Polarization | SCLC xenograft model | This compound in vivo | Reduced | [8][9] |

Table 3: Effect of this compound on NF-κB Signaling

| Parameter | Cell Line | Treatment Concentration | Result | Reference |

| NF-κB Activity | HEK TLR4 cells with SEAP reporter | IC50 of 22.4 ± 0.3 μM | Inhibited LPS-induced activation | [10] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of these findings.

Cell Viability Assay (CCK-8)

To assess the cytotoxicity of this compound, a Cell Counting Kit-8 (CCK-8) assay is commonly employed.[2]

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 2.5 x 10^3 cells per well and incubated for 24 hours.

-

Treatment: Cells are treated with varying concentrations of this compound for 24, 48, 72, or 96 hours.

-

Incubation: After the treatment period, CCK-8 solution is added to each well, and the plates are incubated for 2 hours.

-

Measurement: The absorbance is measured at 450 nm using a microplate luminometer to determine cell viability.

Western Blotting

Western blotting is used to detect the protein levels of key signaling molecules.[4]

-

Protein Extraction: Cells are lysed to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined.

-

Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

-

Transfer: The separated proteins are transferred to a PVDF membrane.

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., PD-L1, STAT3, p-STAT3) overnight, followed by incubation with a secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescence detection system.

Chromatin Immunoprecipitation (ChIP) Assay

A ChIP assay is utilized to investigate the binding of transcription factors to specific DNA regions.[4]

-

Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.

-

Sonication: The chromatin is sheared into smaller fragments by sonication.

-

Immunoprecipitation: An antibody specific to the target protein (e.g., STAT3) is used to immunoprecipitate the protein-DNA complexes.

-

Reverse Cross-linking: The cross-links are reversed to release the DNA.

-

DNA Purification and Analysis: The purified DNA is analyzed by PCR or sequencing to determine if it contains the promoter region of the target gene (e.g., PD-L1).

Dual-Luciferase Reporter Assay

This assay is used to measure the transcriptional activity of a specific promoter.[4]

-

Plasmid Transfection: Cells are co-transfected with a reporter plasmid containing the promoter of the target gene (e.g., PD-L1) upstream of a luciferase gene, and a control plasmid expressing Renilla luciferase.

-

Treatment: The transfected cells are treated with this compound.

-

Luciferase Measurement: The activities of both Firefly and Renilla luciferases are measured using a luminometer.

-

Analysis: The ratio of Firefly to Renilla luciferase activity is calculated to determine the effect of this compound on the promoter's activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

Caption: this compound inhibits STAT1/3 phosphorylation, reducing PD-L1 and boosting anti-tumor immunity.

Caption: Workflow for evaluating the immunomodulatory effects of this compound.

Conclusion

This compound is a promising therapeutic agent with a dual mechanism of action that includes direct anti-tumor effects and significant immunomodulatory properties. Its ability to inhibit the STAT1/STAT3 and NF-κB signaling pathways, leading to a reduction in PD-L1 expression and a shift towards a more pro-inflammatory tumor microenvironment, positions it as a valuable candidate for cancer immunotherapy, particularly for challenging malignancies like glioblastoma. Further research and clinical trials will continue to elucidate the full spectrum of its immunomodulatory effects and its potential in combination with other immunotherapies.

References

- 1. ascopubs.org [ascopubs.org]

- 2. This compound reduces the expression of PD-L1 by inhibiting the phosphorylation of STAT3 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Inhibits Tumor Progression and Modulates Immune Responses in Non‐Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound reduces the expression of PD-L1 by inhibiting the phosphorylation of STAT3 in glioblastoma [thno.org]

- 5. This compound Inhibits Tumor Progression and Modulates Immune Responses in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Facebook [cancer.gov]

- 7. This compound inhibits primary central nervous system lymphoma tumor growth by enhancing the anti-tumor effect of T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Suppresses the Malignant Progression of Small-Cell Lung Cancer by Inhibiting Lactate Production and Promoting Anti-Tumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Suppresses the Malignant Progression of Small‐Cell Lung Cancer by Inhibiting Lactate Production and Promoting Anti‐Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Inhibits TLR4 Signaling by Targeting Co-Receptor MD2 and Attenuates Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Blood-Brain Barrier Permeability and CNS Activity of ACT001

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACT001, a novel orally-available small molecule, is a derivative of the natural sesquiterpene lactone parthenolide. It has garnered significant attention as a promising therapeutic agent for aggressive central nervous system (CNS) malignancies, particularly glioblastoma (GBM) and diffuse intrinsic pontine gliomas (DIPG). A primary obstacle in CNS drug development is the blood-brain barrier (BBB), a highly selective semipermeable border that prevents most therapeutics from reaching their intended targets within the brain. Preclinical and pharmacokinetic studies have demonstrated that this compound effectively overcomes this challenge, displaying wide tissue distribution and the ability to diffuse across the blood-brain barrier.[1][2] This guide provides an in-depth summary of the quantitative data, experimental methodologies, and CNS-specific molecular mechanisms of this compound.

Quantitative Analysis of Blood-Brain Barrier Permeability

Pharmacokinetic studies in preclinical models have provided critical data on the ability of this compound to penetrate the CNS. The key metric for assessing this is the brain-to-plasma concentration ratio, which indicates the extent of drug accumulation in the brain tissue relative to the systemic circulation.

Table 1: Preclinical Brain-to-Plasma Concentration Ratios

| Compound | Brain-to-Plasma Concentration Ratio | Species | Reference |

|---|---|---|---|

| This compound | Can diffuse through the blood-brain barrier | Sprague-Dawley Rats | [1] |

| Temozolomide (Comparator) | ~0.2 - 0.4 | Varied Preclinical | |

Note: While a specific numerical ratio for this compound was not detailed in the available literature, studies confirm it can diffuse through the BBB and shows wide tissue distribution.[1] Temozolomide data is provided as a benchmark for the current standard-of-care chemotherapy for glioblastoma.

The ability of this compound to effectively cross the BBB is a significant advantage, suggesting that therapeutic concentrations can be achieved at the tumor site following oral administration.[3]

Experimental Protocols

The confirmation of this compound's CNS activity relies on robust preclinical experimental models. While proprietary, detailed protocols for direct BBB permeability assessment are not publicly available, the in vivo efficacy studies provide definitive proof of CNS penetration and target engagement.

General Methodology for Assessing Brain Distribution

Determining the brain-to-plasma ratio typically involves the following steps in a preclinical setting, such as in rodent models.[4]

-

Drug Administration: A cohort of animals (e.g., Sprague-Dawley rats or mice) receives a defined dose of this compound, often orally or via intraperitoneal injection.[1][3][4]

-

Sample Collection: At predetermined time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), blood and brain tissue samples are collected from subgroups of animals.[4]

-

Sample Processing: Blood is processed to isolate plasma. Brain tissue is weighed and homogenized to create a uniform lysate.

-

Bioanalytical Quantification: The concentration of this compound and its active metabolite, micheliolide (B1676576) (MCL), in both plasma and brain homogenate is measured using a validated, sensitive bioanalytical method like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][4]

-

Ratio Calculation: The total brain-to-plasma concentration ratio (Kp) is calculated by dividing the drug concentration in the brain tissue (e.g., in ng/g) by the concentration in the plasma (e.g., in ng/mL). Further calculations can determine the unbound ratio (Kp,uu), which often correlates best with pharmacological activity.[5][6]

In Vivo Efficacy Studies in Orthotopic Glioma Models

The anti-tumor activity of this compound within the CNS has been validated in multiple orthotopic xenograft models, where human or murine glioma cells are implanted directly into the brains of immunocompromised or immunocompetent mice, respectively. These experiments are the ultimate confirmation of BBB permeability and therapeutic effect.

Experimental Workflow: Orthotopic Glioblastoma Mouse Model

Caption: Workflow for evaluating this compound efficacy in an orthotopic glioma model.

This experimental design was used to demonstrate that oral administration of this compound significantly improved the survival of tumor-bearing animals (by 33% in one DIPG model) and reduced tumor growth, providing unequivocal evidence of its ability to cross the BBB and exert a potent anti-tumor effect.[2][7][8]

Molecular Mechanisms of this compound in the Central Nervous System

Once across the BBB, this compound modulates multiple oncogenic signaling pathways that are crucial for glioma growth, survival, and immune evasion. Preclinical studies have identified several direct molecular targets.[9][10]

Inhibition of the NF-κB Pathway

The NF-κB (nuclear factor kappa B) pathway is a critical regulator of inflammation and cell survival and is often constitutively active in glioblastoma. This compound exerts a potent inhibitory effect on this pathway.

Caption: this compound inhibits the IKKβ/NF-κB axis, leading to increased ROS and apoptosis.

This compound directly binds to IKKβ, inhibiting its phosphorylation. This prevents the activation of the NF-κB pathway, which in turn downregulates the antioxidant enzyme Manganese Superoxide Dismutase (MnSOD). The resulting increase in reactive oxygen species (ROS) induces cell cycle arrest and apoptosis in glioma cells.[11][12]

Inhibition of the STAT3 Pathway and Immune Modulation

The STAT3 (Signal Transducer and Activator of Transcription 3) pathway is another key driver of glioma malignancy and immunosuppression. This compound directly targets this pathway to restore anti-tumor immunity.

Caption: this compound binds STAT3 to inhibit phosphorylation and reduce PD-L1 expression.

By directly binding to STAT3, this compound prevents its phosphorylation and subsequent activation. This reduces the transcription of the immune checkpoint ligand PD-L1, which is highly expressed on glioma cells. Lower PD-L1 expression helps to reverse the immunosuppressive tumor microenvironment and enhance the anti-tumor immune response.[2][13]

Inhibition of the PI3K/AKT Pathway

Conclusion

References

- 1. Pharmacokinetics, tissue distribution and excretion of this compound in Sprague-Dawley rats and metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound reduces the expression of PD-L1 by inhibiting the phosphorylation of STAT3 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel PAI-1 inhibitor, exerts synergistic effects in combination with cisplatin by inhibiting PI3K/AKT pathway in glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic and brain distribution study of an anti-glioblastoma agent in mice by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In silico prediction of brain exposure: drug free fraction, unbound brain to plasma concentration ratio and equilibrium half-life - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improved measurement of drug exposure in the brain using drug-specific correction for residual blood - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound for Brain Cancer · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 8. HGG-14. This compound – A PROMISING THERAPEUTIC FOR DIFFUSE INTRINSIC PONTINE GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

- 10. ASCO – American Society of Clinical Oncology [asco.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Journey from a Folk Remedy to a Clinical Candidate: A Technical Guide to the Discovery and Synthesis of ACT001

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ACT001, a novel investigational drug, has emerged as a promising therapeutic candidate for a range of challenging cancers, including glioblastoma. This technical guide provides an in-depth overview of the discovery and synthesis of this compound, a semi-synthetic derivative of parthenolide (B1678480), a naturally occurring sesquiterpene lactone found in the feverfew plant (Tanacetum parthenium). For centuries, feverfew has been used in traditional medicine for its anti-inflammatory properties. Modern scientific investigation has unveiled the potent anti-cancer activities of parthenolide, which ultimately led to the development of this compound with improved pharmacological properties. This document details the chemical synthesis of this compound from parthenolide, its multifaceted mechanism of action targeting key cancer signaling pathways, and the experimental methodologies used to elucidate its therapeutic potential.

From Plant to Pipeline: The Discovery of this compound

The journey of this compound began with the study of parthenolide, the primary bioactive compound in feverfew. While parthenolide demonstrated significant anti-tumor activity, its poor solubility and bioavailability limited its clinical utility[1][2]. This prompted the development of more soluble and stable analogs. This compound, also known as dimethylamino-micheliolide (DMAMCL) fumarate (B1241708), is a result of these medicinal chemistry efforts. It is a semi-synthesized derivative of parthenolide, offering enhanced stability and oral bioavailability[1][3].

This compound has been granted orphan drug status by the U.S. Food and Drug Administration (FDA) for the treatment of glioblastoma and is currently being evaluated in clinical trials for various solid tumors[4].

Chemical Synthesis of this compound from Parthenolide

The synthesis of this compound from parthenolide is a two-step process involving the conversion of parthenolide to micheliolide (B1676576), followed by a Michael addition of dimethylamine (B145610) and subsequent formation of the fumarate salt.

Step 1: Acid-Catalyzed Conversion of Parthenolide to Micheliolide

Parthenolide can be converted to micheliolide with a high yield through an acid-catalyzed transannular cyclization/rearrangement reaction.

Experimental Protocol:

-

Dissolve parthenolide in dichloromethane.

-

Add p-toluenesulfonic acid to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and purify the product using column chromatography to obtain micheliolide.

This reaction has been reported to achieve a yield of approximately 90%[5].

Step 2: Synthesis of Dimethylamino-micheliolide (DMAMCL) and its Fumarate Salt (this compound)

DMAMCL is synthesized via a Michael addition of dimethylamine to the α-methylene-γ-lactone moiety of micheliolide.

Experimental Protocol:

-

Prepare a solution of dimethylamine hydrochloride and potassium carbonate in dichloromethane.

-

Stir the mixture at room temperature until all solids dissolve.

-

Add micheliolide to the reaction mixture and continue stirring for several hours.

-

After the reaction is complete, concentrate the mixture and redissolve it in dichloromethane.

-

Wash the organic solution with water and dry it over sodium sulfate.

-

Concentrate the organic layer to obtain dimethylaminomicheliolide (B10775126) (DMAMCL).

-

To form the fumarate salt (this compound), dissolve the purified DMAMCL in a suitable solvent and treat it with one equivalent of fumaric acid.

The final product, this compound, is a white powder with improved solubility and stability[6].

Mechanism of Action: A Multi-Targeted Approach